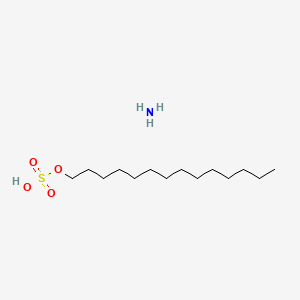
Ammonium tetradecyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium tetradecyl sulfate, also known as ammonium myristyl sulfate, is an anionic surfactant widely used in various industries. It is known for its excellent foaming, emulsifying, and wetting properties. The compound is a sulfate ester of 1-tetradecanol, a fatty alcohol, and is commonly used in personal care products, detergents, and industrial cleaning agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium tetradecyl sulfate is typically synthesized through a sulfation reaction. The process involves the reaction of 1-tetradecanol with sulfur trioxide (SO₃) in a continuous reactor, such as a falling film reactor. The reaction is carried out at temperatures between 30-60°C. The resulting product is then neutralized with ammonium hydroxide (NH₄OH) to form the ammonium salt .
Industrial Production Methods
The industrial production of 1-tetradecanol, hydrogen sulfate, ammonium salt follows a similar process. The sulfation reaction is conducted in large-scale reactors, and the product is purified and concentrated to meet industry standards. The final product is available in various forms, including gels, liquids, and solids .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium tetradecyl sulfate undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form 1-tetradecanol and sulfuric acid.
Oxidation: The compound can be oxidized to form sulfonic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (pH < 4 or pH > 7).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).
Substitution: Nucleophiles such as halides or hydroxides.
Major Products Formed
Hydrolysis: 1-Tetradecanol and sulfuric acid.
Oxidation: Sulfonic acids.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ammonium tetradecyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.
Mecanismo De Acción
The primary mechanism of action of 1-tetradecanol, hydrogen sulfate, ammonium salt is its ability to reduce surface tension. As a surfactant, it adsorbs at the interface between water and oil, or water and air, thereby stabilizing emulsions and foams. The compound interacts with lipid bilayers in biological membranes, leading to cell lysis and protein solubilization .
Comparación Con Compuestos Similares
Ammonium tetradecyl sulfate is similar to other alkyl sulfates, such as sodium lauryl sulfate and ammonium lauryl sulfate. it has unique properties that make it suitable for specific applications:
Lower Toxicity: Compared to sodium lauryl sulfate, it has lower toxicity and skin irritation potential.
Enhanced Foaming: Provides better foaming properties in personal care products.
Compatibility: More compatible with low pH formulations.
List of Similar Compounds
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
- Sodium cetearyl sulfate
- Sodium myristyl sulfate
Propiedades
Número CAS |
52304-21-9 |
|---|---|
Fórmula molecular |
C14H33NO4S |
Peso molecular |
311.48 g/mol |
Nombre IUPAC |
azanium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);1H3 |
Clave InChI |
AHVCYVORAAEAKW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.N |
SMILES canónico |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
| 52304-21-9 | |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


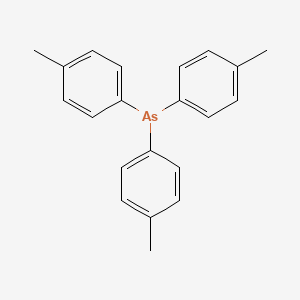
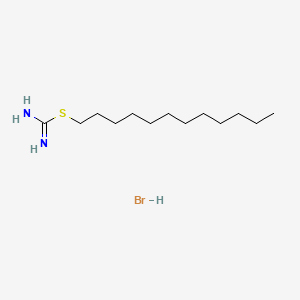

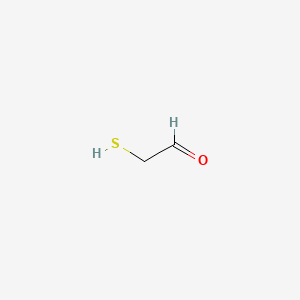
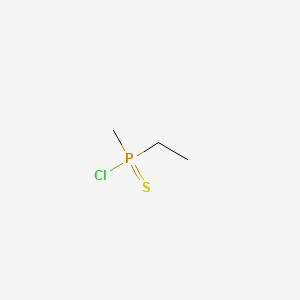
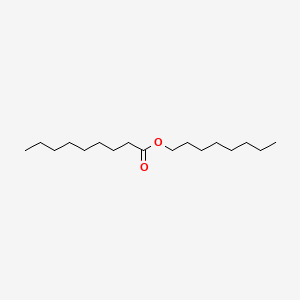
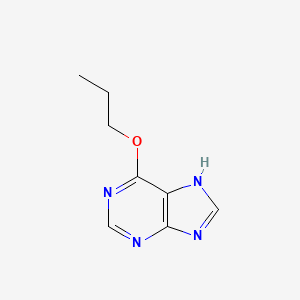
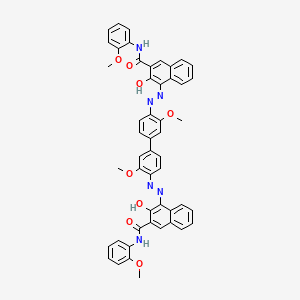
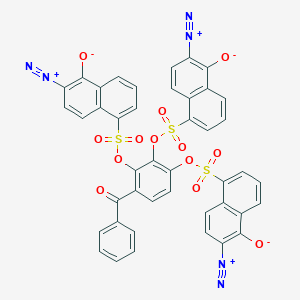
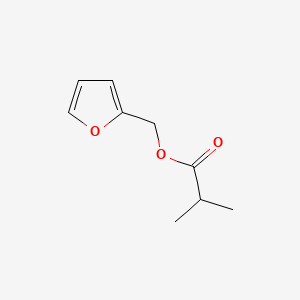
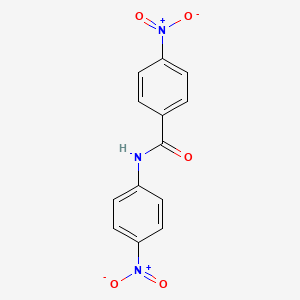
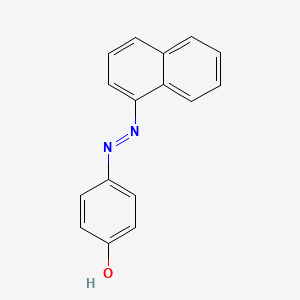
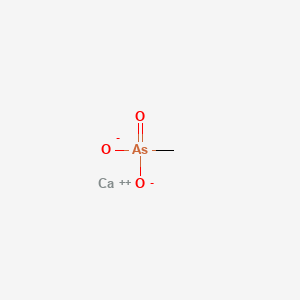
![N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide](/img/structure/B1617153.png)
